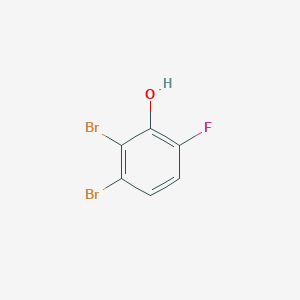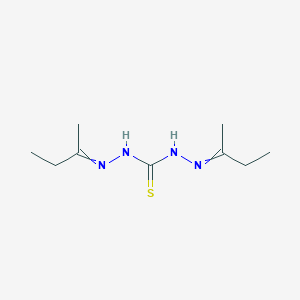
6-(Trifluoromethyl)chroman-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)chroman-3-amine is a chemical compound with the molecular formula C10H10F3NO. It is a derivative of chroman, a bicyclic organic compound, and contains a trifluoromethyl group at the 6th position and an amine group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(Trifluoromethyl)chroman-3-amine involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions. This method is advantageous due to its good functional group tolerance and the use of inexpensive materials . Another approach involves the enantioselective construction of chiral derivatives using trifluoromethylketimines as substrates. This method emphasizes the importance of the trifluoromethyl group for effective asymmetric addition of C-nucleophilic reagents in the presence of metal complex catalysts or organocatalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)chroman-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or primary amines.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)chroman-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the design of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)chroman-3-amine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Trifluoromethyl)chroman-4-amine
- 6-(Trifluoromethyl)chroman-2-amine
- 6-(Trifluoromethyl)chroman-3-carboxylic acid
Uniqueness
6-(Trifluoromethyl)chroman-3-amine is unique due to the specific positioning of the trifluoromethyl and amine groups on the chroman scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-3,8H,4-5,14H2 |
InChI-Schlüssel |
YOLYMEYJBNPXMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=C1C=C(C=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



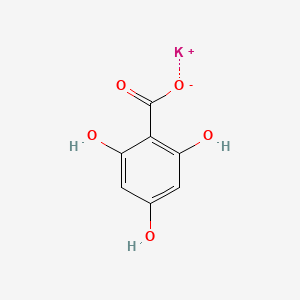
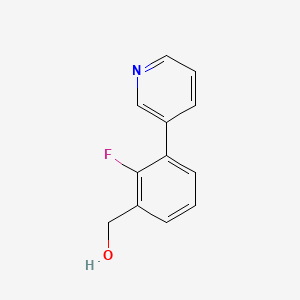

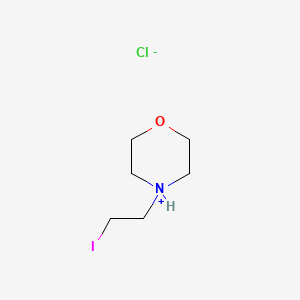


![1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)
